molecular formula C24H25N3O5 B2798971 2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one CAS No. 898456-81-0

2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one

货号: B2798971
CAS 编号: 898456-81-0
分子量: 435.48
InChI 键: BBKDVFGXZNDPPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one is a synthetic derivative of the 4H-pyran-4-one scaffold, featuring a benzylpiperazine moiety at the 2-position and a 4-nitrobenzyloxy substituent at the 5-position. The nitro group on the benzyloxy substituent introduces strong electron-withdrawing effects, which may influence solubility, stability, and intermolecular interactions .

属性

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-nitrophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c28-23-14-22(16-26-12-10-25(11-13-26)15-19-4-2-1-3-5-19)31-18-24(23)32-17-20-6-8-21(9-7-20)27(29)30/h1-9,14,18H,10-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDVFGXZNDPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Substituent Effects on Bioactivity

  • Chloro and Fluoro Substituents : Chloro (e.g., 3-chlorobenzyloxy ) and fluoro (e.g., 2-fluorophenylpiperazine ) groups improve metabolic stability and membrane permeability due to their electronegativity and hydrophobic character.
  • Ether-Linked Piperidine (BI81840 ) : The 2-oxo-piperidinylethoxy chain introduces conformational flexibility, which could modulate binding kinetics in receptor-ligand interactions.

Research Findings and Implications

Physicochemical Properties

  • Solubility : The nitro group in the target compound may reduce lipophilicity (logP ~2.5–3.0 estimated) compared to chloro analogs (logP ~3.5–4.0), impacting bioavailability .
  • Stability : Nitrobenzyl ethers are generally stable under acidic conditions but may undergo reduction in vivo to form amine derivatives, acting as prodrugs .

常见问题

Basic: What are the standard synthetic routes for preparing 2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the benzylpiperazine moiety.
  • Etherification using 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to attach the nitrobenzyloxy group.
  • Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) .
    Key intermediates should be characterized by ¹H/¹³C NMR to confirm regioselectivity and purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., integration ratios for benzylpiperazine protons).
  • LCMS : For molecular ion ([M+H]⁺) verification and purity assessment (>95%).
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., pyranone ring conformation) .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyranone) .

Advanced: How can synthetic challenges like low yields in the final coupling step be addressed?

Low yields (~20-30%) in piperazine coupling may arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimizing reaction conditions : Higher temperatures (80–100°C) or microwave-assisted synthesis to accelerate kinetics.
  • Using coupling agents : EDC/HOBt for amide bond formation (if applicable).
  • Orthogonal protection : Temporarily protecting reactive groups (e.g., nitro) to prevent undesired interactions .

Advanced: How should researchers design experiments to analyze contradictory bioactivity data across studies?

Contradictions in biological activity (e.g., IC₅₀ variability) require:

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls.
  • Dose-response curves : Test concentrations spanning 4–5 orders of magnitude.
  • Off-target profiling : Screen against related receptors (e.g., serotonin 5-HT₁A vs. dopamine D₂) to rule out cross-reactivity .

Basic: What in vitro assays are suitable for initial pharmacological screening?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases.
  • Membrane permeability : Caco-2 cell monolayers to predict oral bioavailability .

Advanced: What computational methods aid in elucidating structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina to predict binding modes with targets (e.g., GPCRs).
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.
  • MD simulations : GROMACS for analyzing ligand-receptor stability over 100-ns trajectories .

Advanced: How can environmental fate studies be integrated into the research pipeline?

  • Photodegradation assays : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via HPLC-MS.
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀).
  • Bioaccumulation potential : Calculate octanol-water partition coefficients (logKow) .

Basic: What stability-indicating parameters should be monitored during storage?

  • Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours.
  • Thermal degradation : TGA/DSC to identify decomposition temperatures.
  • Light sensitivity : Store in amber vials under inert atmosphere (N₂) .

Advanced: How to resolve discrepancies in receptor binding affinity between computational predictions and experimental data?

  • Re-dock crystal structures : Ensure protein flexibility (e.g., induced-fit docking).
  • Solvent effects : Include explicit water molecules in simulations.
  • Binding entropy : Calculate via MM-PBSA to account for thermodynamic contributions .

Advanced: What strategies improve selectivity for piperazine-containing analogs against off-target receptors?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to enhance π-π stacking.
  • Conformational constraints : Rigidify the piperazine ring with sp³-hybridized linkers.
  • Fragment-based design : Screen truncated analogs to identify minimal pharmacophores .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。